7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group, a thiadiazole moiety, and a purine core
Mechanism of Action
Purine derivatives
Purines are a significant class of molecules in biology, forming part of many bioactive molecules, such as ATP, GTP, cyclic AMP, NADH, and coenzyme A. Purine derivatives often have a role in signal transduction and translation .
Thiadiazole derivatives
Thiadiazole is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. Compounds containing a thiadiazole ring have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Introduction of the Thiadiazole Moiety: The chlorophenyl intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions to introduce the thiadiazole moiety.
Cyclization to Form the Purine Core: The final step involves the cyclization of the intermediate product with a suitable purine precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole moiety.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole moiety.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl and thiadiazole moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared with other purine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the chlorophenyl, thiadiazole, and purine moieties in a single molecule provides it with unique chemical and biological properties. This makes it distinct from other purine derivatives and highlights its potential for various applications.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2S2/c1-8-20-21-16(26-8)27-15-18-12-11(13(24)19-14(25)22(12)2)23(15)7-9-3-5-10(17)6-4-9/h3-6H,7H2,1-2H3,(H,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMAUUYKDVBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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